molecular formula C15H13N3O2S B2961202 Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 118947-67-4

Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2961202
CAS No.: 118947-67-4
M. Wt: 299.35
InChI Key: FMJHSFKDRAECLG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate is a fused heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with an amino group at position 3, a pyridin-3-yl moiety at position 6, and an ethoxycarbonyl group at position 2. Below, we systematically compare this compound with structurally related analogs to elucidate the impact of substituent variations on physicochemical properties, synthetic pathways, and biological activities.

Properties

IUPAC Name

ethyl 3-amino-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-2-20-15(19)13-12(16)10-5-6-11(18-14(10)21-13)9-4-3-7-17-8-9/h3-8H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJHSFKDRAECLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CN=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases, including cancer and inflammatory conditions. This article synthesizes current research findings on its biological activity, including mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H12N4O2S
  • Molecular Weight : 280.33 g/mol
  • CAS Number : 52505-51-8

Research indicates that this compound acts primarily through the inhibition of the IκB kinase (IKK) complex. This inhibition leads to the suppression of the NF-κB signaling pathway, which is crucial in regulating inflammatory responses and cell survival. By blocking this pathway, the compound demonstrates potential therapeutic effects in treating autoimmune diseases and cancers characterized by chronic inflammation and abnormal cell proliferation .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • Cell Proliferation Inhibition : In vitro assays show that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
    • IC50 Values : The compound has demonstrated IC50 values ranging from 1.1 to 4.7 μM against HeLa cells and other cancer types .
    • Mechanism : The compound induces apoptosis in a dose-dependent manner and causes cell cycle arrest at the G2/M phase, indicating its potential as a selective anticancer agent .
  • Selectivity : Notably, it does not significantly affect normal human peripheral blood mononuclear cells (PBMCs), suggesting a favorable safety profile for therapeutic applications .

Anti-inflammatory Activity

The compound's ability to inhibit IKK activity suggests its potential in treating inflammatory conditions:

  • Cytokine Modulation : Studies indicate that treatment with this compound reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 while sparing anti-inflammatory markers like IL-10 . This selective modulation may provide therapeutic benefits in conditions like rheumatoid arthritis.

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
AnticancerHeLa1.1 - 4.7Induces apoptosis; G2/M phase arrest
AnticancerL12102.8Inhibits tubulin polymerization
Anti-inflammatorySynovial cells (RA)N/AReduces TNF-α and IL-6 expression

Case Studies

  • In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in tumor reduction. Results indicated a significant decrease in tumor size when administered at therapeutic doses.
  • Clinical Relevance : Given its mechanism of action targeting IKK/NF-kB pathways, ongoing research aims to evaluate its effectiveness in clinical settings for diseases characterized by inflammation and abnormal cell growth.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ primarily in the substituents at position 6 of the thieno[2,3-b]pyridine core. These variations influence melting points, solubility, and electronic properties:

Compound Name (Example) Substituent at Position 6 Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound Pyridin-3-yl Not reported - Ethoxycarbonyl, amino -
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)... 5-Bromobenzofuran-2-yl 279–281 (6a) 84 Ethoxycarbonyl, amino, ketone (6a)
Ethyl 3-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)... 4-Bromophenyl 218–222 90 Ethoxycarbonyl, amino, bromo, methoxy
Ethyl 3-amino-6-methyl... Methyl Not reported - Ethoxycarbonyl, amino, methyl
Ethyl 3-amino-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)... 5-Methyl-1-phenylpyrazol-4-yl Not specified 88 Ethoxycarbonyl, amino, pyrazole
  • Melting Points : Higher melting points (e.g., 279–281°C for 6a) correlate with increased molecular rigidity and intermolecular interactions (e.g., hydrogen bonding from NH₂ and C=O groups) .

Antitumor Activity

  • Methoxy-Substituted Analogs (VIa, VIb): Exhibit potent antitumor activity with GI₅₀ values of 1–2.5 µM against breast adenocarcinoma (MCF-7) and melanoma (A375-C5) cell lines, attributed to methoxy groups enhancing membrane permeability .
  • 5-Bromobenzofuran Derivatives (6a–d) : Demonstrated moderate activity in preliminary screens, with EC₅₀ values <10 µM against tumorigenic cell lines .
  • Pyridin-3-yl Target Compound : Predicted to show improved solubility and bioavailability compared to brominated analogs due to the polar pyridine ring, though specific data are lacking.

Antimicrobial Properties

  • Ethyl 3-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)... (12a): Exhibited broad-spectrum antimicrobial activity (MIC: 8–16 µg/mL) against S. aureus and E. coli, likely due to the synergistic effects of bromo and methoxy groups .

Key Research Findings

  • Substituent Impact : Bulky aryl groups (e.g., bromobenzofuran) enhance thermal stability but reduce solubility, whereas smaller groups (e.g., methyl) improve synthetic accessibility .
  • Biological Optimization : Methoxy and bromo substituents are critical for antitumor and antimicrobial activities, respectively .
  • Unanswered Questions : The target compound’s pyridin-3-yl group may offer unique pharmacokinetic advantages, warranting further in vitro and in vivo studies.

Q & A

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance cyclization efficiency, as seen in yields of 76–90% under reflux .
  • Catalyst use : Sodium ethoxide promotes deprotonation and nucleophilic attack, critical for forming the thienopyridine ring .
  • Purification : Recrystallization from methanol or ethanol removes byproducts, as demonstrated by improved melting points (218–222°C) and elemental analysis consistency .

What analytical methods are critical for confirming the molecular structure of this compound?

Q. Basic

  • Multinuclear NMR : ¹H NMR identifies substituent environments (e.g., pyridinyl protons at δ 7.56–8.01 ppm), while ¹³C NMR confirms carbonyl (δ 165.3 ppm) and aromatic carbons .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 381.1 Da) .
  • IR spectroscopy : Detects amine (3354–3487 cm⁻¹) and ester (1660 cm⁻¹) groups, ensuring correct functionalization .

How do structural modifications at the 6-position influence biological activity in thieno[2,3-b]pyridine derivatives?

Advanced
Substituents at the 6-position significantly impact anticancer activity. For example:

  • Pyridin-3-yl groups : Enhance selectivity against tumorigenic cell lines (e.g., MCF-7 breast adenocarcinoma) due to improved π-π stacking with cellular targets .
  • Bromophenyl or benzofuranyl moieties : Increase lipophilicity, correlating with lower GI₅₀ values (1–4 µM) in cytotoxicity assays .
  • Mechanistic insights : Substituents like thiophen-2-yl alter cell cycle profiles, inducing apoptosis in NCI-H460 lung cancer cells .

What methodologies are used to evaluate in vitro biological activity, and what key findings exist?

Q. Advanced

  • Cell viability assays : Compounds are tested against panels like NCI-60, with GI₅₀ values calculated via MTT assays. For example, derivatives with pyridinyl groups show GI₅₀ = 1 µM against MCF-7 cells .
  • Cell cycle analysis : Flow cytometry reveals compound-specific mechanisms; e.g., some derivatives arrest cells in G1 phase, while others induce apoptosis via caspase activation .
  • SAR studies : Methoxy groups at specific positions (e.g., meta to ether functions) improve fluorescence and cellular uptake, enabling tracking in encapsulated formulations .

How should researchers address discrepancies in spectral data during characterization?

Q. Methodological

  • Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., ethyl 3-amino-4-phenyl-6-(thiophen-2-yl) derivatives) to identify anomalies .
  • Isotopic patterns in MS : Use high-resolution MS to distinguish between molecular ions and adducts (e.g., [M+Na]⁺ vs. [M+H]⁺) .
  • Elemental analysis : Reconcile deviations (<0.5% for C/H/N) by repeating recrystallization or using alternative solvents .

What recent advances in thieno[2,3-b]pyridine chemistry could inform future research on this compound?

Q. Advanced

  • Heterocyclic coupling : Palladium-catalyzed cross-coupling with boronic acids (e.g., potassium 3-thiophenetrifluoroborate) introduces diverse substituents .
  • Fluorescent derivatives : Methoxylated analogs enable real-time tracking in cellular models, aiding mechanistic studies .
  • Computational modeling : DFT studies predict electronic effects of substituents (e.g., trifluoromethyl groups) on binding affinity to kinase targets .

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